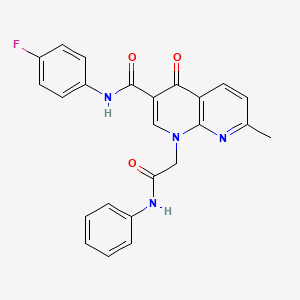
N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(phenylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(phenylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C24H19FN4O3 and its molecular weight is 430.439. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(phenylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(phenylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The compound’s structure suggests potential antibacterial properties. Researchers have investigated its efficacy against bacterial strains such as Staphylococcus aureus and Chromobacterium violaceum. Detailed in vitro studies are essential to determine its minimum inhibitory concentration (MIC) and evaluate its effectiveness against various bacterial species .
Anticancer Potential
Given the presence of a naphthyridine core, this compound may exhibit antiproliferative effects against cancer cells. Researchers could explore its impact on different cancer types, including lung, breast, or colon cancer. In vitro and in vivo studies are necessary to assess its cytotoxicity, apoptosis-inducing ability, and potential as an adjuvant therapy .
Anti-inflammatory Properties
The phenylamino and oxoethyl moieties hint at anti-inflammatory potential. Investigating its impact on inflammatory pathways, such as NF-κB or COX-2, could reveal its role in modulating inflammation. Animal models and cellular assays would provide valuable insights .
Thiazole Synthesis
The compound’s thiazole ring opens up opportunities for synthetic chemistry. Researchers can explore its reactivity in Hantzsch thiazole synthesis, which is a versatile method for creating thiazole derivatives. By varying substituents, they can generate novel compounds with diverse biological activities .
Drug Design and Optimization
Structure-activity relationship (SAR) studies are crucial for designing analogs with improved properties. Researchers can modify the substituents on the naphthyridine scaffold to enhance solubility, bioavailability, and target specificity. Computational modeling and molecular docking can guide rational drug design .
Combination Therapy
Considering the compound’s unique structure, it could synergize with existing drugs. Researchers might explore combination therapy, especially in multidrug-resistant bacterial infections or cancer. Assessing interactions with other drugs and potential synergies would be valuable .
Eigenschaften
IUPAC Name |
1-(2-anilino-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O3/c1-15-7-12-19-22(31)20(24(32)28-18-10-8-16(25)9-11-18)13-29(23(19)26-15)14-21(30)27-17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,27,30)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBSFDMSLORXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(phenylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-methyl 2-((4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2813286.png)
![2-(4,5-Dimethylthiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2813289.png)
![1-[(4-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2813290.png)

![7-Fluoro-3-[[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2813292.png)
![ethyl 2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetate](/img/structure/B2813295.png)
![5,6-dichloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2813296.png)

![1,1,1-Trifluoro-3-[(9-methylpurin-6-yl)amino]-2-phenylpropan-2-ol](/img/structure/B2813301.png)
![2-[(2,4-Difluoro-5-methylphenoxy)methyl]oxirane](/img/structure/B2813302.png)

![(4Z)-12-[(2-methoxyphenyl)methyl]-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2813304.png)
